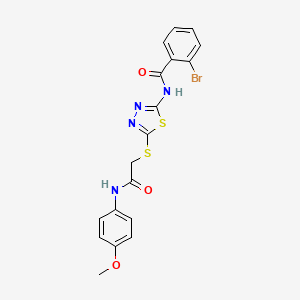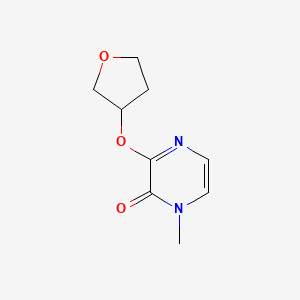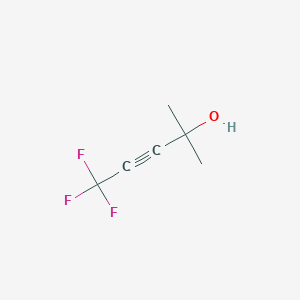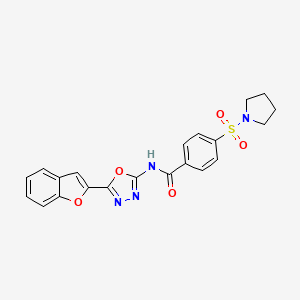![molecular formula C14H19NO B2410118 (1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine CAS No. 2413864-26-1](/img/structure/B2410118.png)
(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine, also known as PMMA, is a psychoactive drug that belongs to the amphetamine class of compounds. PMMA is a structural analog of methamphetamine and has been found to possess similar stimulant properties. PMMA has gained attention in the scientific community due to its potential use as a research tool in studying the mechanisms of action of amphetamine-like compounds.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
The compound (1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine and its derivatives have been explored in the synthesis of various complex molecules. For example, it has been used as a key intermediate in the synthesis of conformationally locked carbocyclic nucleosides. These nucleosides exhibit unique structural properties due to their locked conformation, which can be pivotal in biochemical processes and drug development (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).
Biochemical Applications
In the biochemical field, derivatives of this compound have shown potential as inhibitors. For instance, isomeric bicycloheptane analogues of glycosidase inhibitors have been synthesized, showcasing inhibitory activities against commercial α-galactosidase enzymes. These findings highlight the compound's potential in developing inhibitors for specific biochemical pathways (Wang & Bennet, 2007).
Material Science and Structural Studies
In the realm of material science and structural chemistry, the compound's derivatives have been instrumental in studying conformational changes induced by hydration. For example, variations of the compound have been used to analyze different arrangements of amine ligands coordinated to palladium, providing insights into molecular structures and bonding (Vázquez, Bernès, Meléndrez, Portillo, & Gutiérrez, 2005).
Pharmaceutical Research
In pharmaceutical research, the compound's structure has been utilized in the synthesis and characterization of molecules like N-Methyl-3-phenyl-norbornan-2-amine (Camfetamine™), indicating its relevance in creating and studying new pharmaceutical agents (Kavanagh, Angelov, O'Brien, Power, McDermott, Talbot, Fox, O'donnell, & Christie, 2013).
Propiedades
IUPAC Name |
(1R,5S)-3-phenylmethoxybicyclo[3.2.0]heptan-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c15-14-7-11-6-12(8-13(11)14)16-9-10-4-2-1-3-5-10/h1-5,11-14H,6-9,15H2/t11-,12?,13-,14?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZSNCYRHNOSQL-AHPWVWPOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2CC1OCC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC([C@H]2CC1OCC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410036.png)


![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2410041.png)

![Methyl 6-tert-butyl-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2410044.png)
![3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410048.png)
![6-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410050.png)



![6-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2410057.png)
